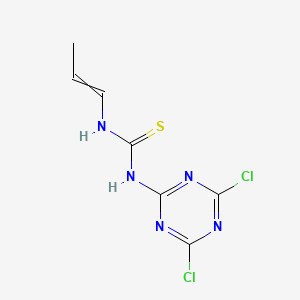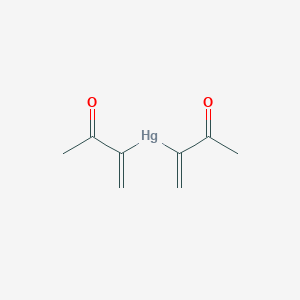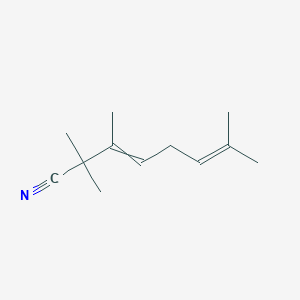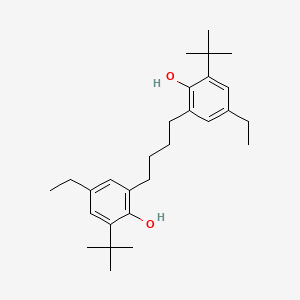
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N'-prop-1-en-1-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of the triazine ring, along with the dichloro and thiourea groups, imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea typically involves the reaction of cyanuric chloride with appropriate amines and thiourea derivatives. One common method involves the following steps:
Reaction of Cyanuric Chloride with Amine: Cyanuric chloride is reacted with an amine (such as propenylamine) in the presence of a base like sodium carbonate. This reaction is usually carried out in a solvent like dioxane or acetone at low temperatures (0-5°C) to form the intermediate.
Addition of Thiourea: The intermediate is then reacted with thiourea to form the final product. This step is typically carried out at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The thiourea group can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and thiourea derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., sodium carbonate) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Hydrolysis: Corresponding amines and thiourea derivatives.
Applications De Recherche Scientifique
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mécanisme D'action
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea involves its interaction with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and pathways. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor for many triazine derivatives.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-methylthiourea: Similar structure but with a methyl group instead of a propenyl group.
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-phenylthiourea: Contains a phenyl group instead of a propenyl group.
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-N’-prop-1-en-1-ylthiourea is unique due to the presence of the propenyl group, which imparts distinct chemical and biological properties. This compound exhibits a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
62748-59-8 |
|---|---|
Formule moléculaire |
C7H7Cl2N5S |
Poids moléculaire |
264.13 g/mol |
Nom IUPAC |
1-(4,6-dichloro-1,3,5-triazin-2-yl)-3-prop-1-enylthiourea |
InChI |
InChI=1S/C7H7Cl2N5S/c1-2-3-10-7(15)14-6-12-4(8)11-5(9)13-6/h2-3H,1H3,(H2,10,11,12,13,14,15) |
Clé InChI |
FJVDYRGURDREKB-UHFFFAOYSA-N |
SMILES canonique |
CC=CNC(=S)NC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6,7,8,9-tetrahydropyrimido[1,2-a][1,3]diazepin-4(1H)-one](/img/structure/B14509040.png)


![2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14509063.png)






![2-Hydroxy-6-oxo-3-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14509093.png)
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)

